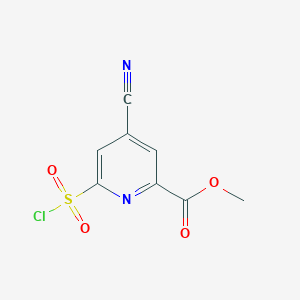
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a cyano group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of a pyridine carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by chlorosulfonation and esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products Formed
Substitution Products: Amides, esters, and thioesters.
Reduction Products: Amines.
Hydrolysis Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds also contain a chlorosulfonyl group and are used in similar chemical reactions.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another class of compounds with similar reactivity and applications.
Uniqueness
Methyl 6-(chlorosulfonyl)-4-cyanopyridine-2-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. Its pyridine ring structure also imparts specific electronic properties that can be exploited in chemical synthesis and research.
Eigenschaften
Molekularformel |
C8H5ClN2O4S |
|---|---|
Molekulargewicht |
260.65 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O4S/c1-15-8(12)6-2-5(4-10)3-7(11-6)16(9,13)14/h2-3H,1H3 |
InChI-Schlüssel |
WVDHPBJAYNUZQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



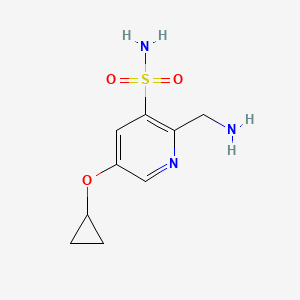
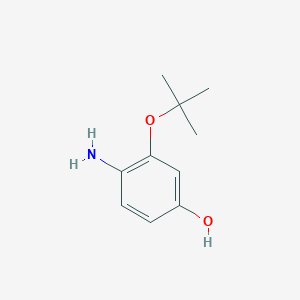

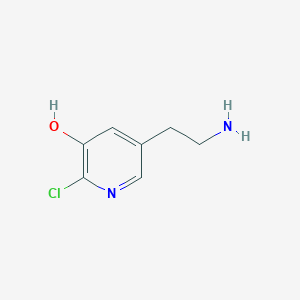
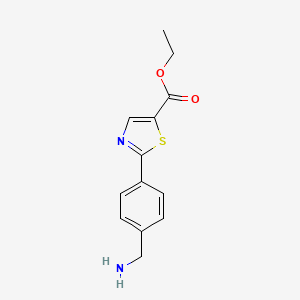
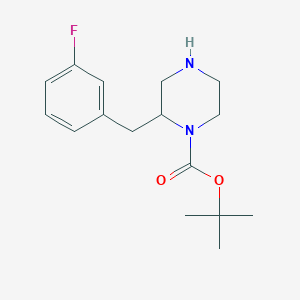

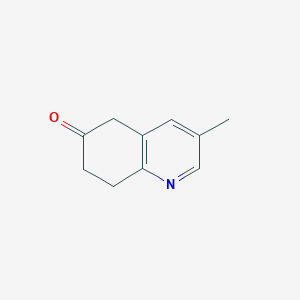
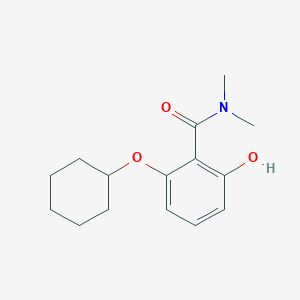
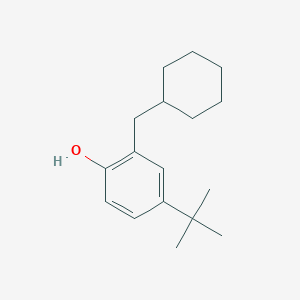
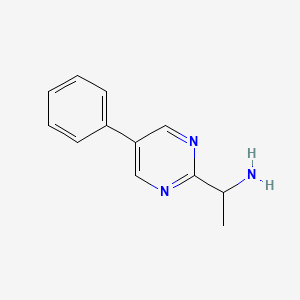
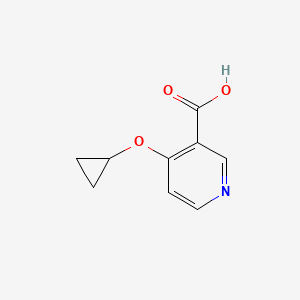
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
